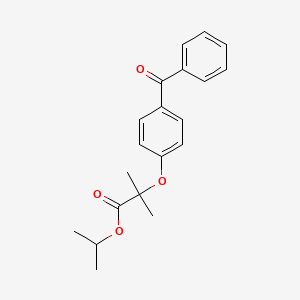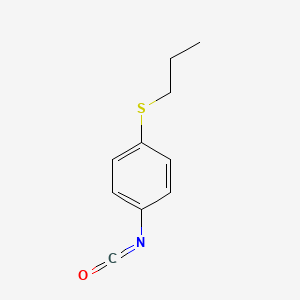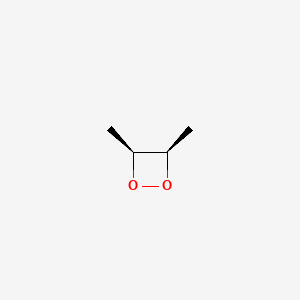
(3R,4S)-3,4-Dimethyl-1,2-dioxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3,4-Dimethyl-1,2-dioxetane is a unique organic compound characterized by its four-membered ring structure containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Dimethyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method includes the use of peroxy acids to oxidize alkenes, forming the dioxetane ring. The reaction conditions often require low temperatures to stabilize the intermediate products and prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using specialized equipment to maintain the necessary reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3,4-Dimethyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygen-containing products.
Reduction: Reduction reactions can break the dioxetane ring, leading to simpler organic molecules.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties
Common Reagents and Conditions
Common reagents used in these reactions include peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex dioxetane derivatives, while reduction can produce simpler alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3,4-Dimethyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in studying biological oxidation processes and enzyme-catalyzed reactions.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism by which (3R,4S)-3,4-Dimethyl-1,2-dioxetane exerts its effects involves the formation of reactive oxygen species during its decomposition. These reactive species can interact with various molecular targets, leading to oxidation reactions that modify the structure and function of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-Hydroxyisoleucine: Another compound with a similar stereochemistry but different functional groups.
Epoxides: Compounds with a three-membered ring containing an oxygen atom, similar in reactivity but different in structure.
Dioxanes: Six-membered ring compounds with two oxygen atoms, differing in ring size and stability
Uniqueness
(3R,4S)-3,4-Dimethyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts high reactivity and potential for various applications. Its ability to generate reactive oxygen species sets it apart from other similar compounds, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
50663-60-0 |
|---|---|
Molekularformel |
C4H8O2 |
Molekulargewicht |
88.11 g/mol |
IUPAC-Name |
(3S,4R)-3,4-dimethyldioxetane |
InChI |
InChI=1S/C4H8O2/c1-3-4(2)6-5-3/h3-4H,1-2H3/t3-,4+ |
InChI-Schlüssel |
KHNQVTBXUYKGDF-ZXZARUISSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](OO1)C |
Kanonische SMILES |
CC1C(OO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




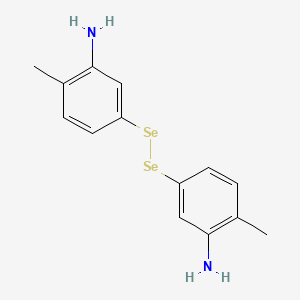
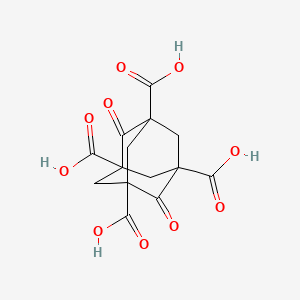


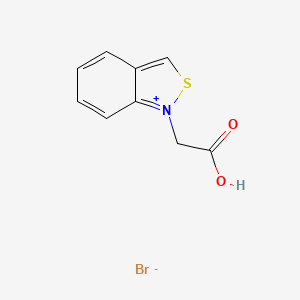
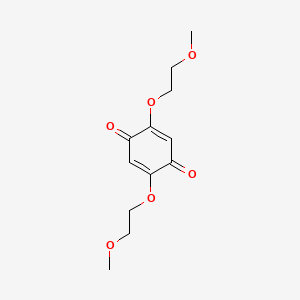
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)
